5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole
CAS No.: 850375-37-0
Cat. No.: VC3838956
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850375-37-0 |
|---|---|
| Molecular Formula | C11H11ClN2O2 |
| Molecular Weight | 238.67 g/mol |
| IUPAC Name | 5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C11H11ClN2O2/c1-8-2-4-9(5-3-8)15-7-10-13-11(6-12)16-14-10/h2-5H,6-7H2,1H3 |
| Standard InChI Key | JMIICLSRTGZOQN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCC2=NOC(=N2)CCl |
| Canonical SMILES | CC1=CC=C(C=C1)OCC2=NOC(=N2)CCl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound’s IUPAC name, 5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole, reflects its substitution pattern:
-
A 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom).
-
A chloromethyl group (-CHCl) at position 5.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 850375-37-0 | |
| Molecular Formula | ||
| Molecular Weight | 238.67 g/mol | |
| SMILES | COC(C1=CC=C(C=C1)C2=NOC(=N2)CCl)OC | |
| InChIKey | WGMLYYJWWHILRQ-UHFFFAOYSA-N |
The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the 4-methylphenoxymethyl moiety contributes to lipophilicity, influencing bioavailability .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via cyclocondensation or alkylation strategies. A notable method involves:
Step 1: Preparation of 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole
3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole intermediates are synthesized by reacting aryl amidoximes with chloroacetyl chloride . For example:
-
Benzamidoxime reacts with chloroacetyl chloride in dichloromethane with triethylamine, followed by reflux in toluene .
Step 2: Alkylation of Quinazoline Derivatives
The target compound is formed by reacting the above intermediate with quinazoline derivatives under basic conditions:
Table 2: Representative Synthesis Conditions
| Parameter | Detail | Source |
|---|---|---|
| Starting Material | Quinazoline derivative | |
| Solvent | DMF | |
| Base | KCO | |
| Catalyst | KI | |
| Reaction Time | 24 hours | |
| Yield | Not explicitly reported (≥53% in analogous reactions) |
Physicochemical Properties
Table 3: Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Density | ~1.29 g/cm (estimated) | |
| Boiling Point | ~211–220°C (analog-based) | |
| LogP (Partition Coefficient) | 2.5–3.0 (predicted) | |
| Solubility | Low in water; soluble in DMF, DMSO |
The chloromethyl group increases molecular polarity, but the 4-methylphenoxy group enhances lipid solubility, suggesting utility in hydrophobic environments .
Applications in Medicinal Chemistry
Protein Degrader Building Blocks
The compound is marketed as a protein degrader building block, facilitating the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . Its chloromethyl group allows covalent linkage to E3 ligase ligands, while the oxadiazole core provides structural rigidity .
Antiproliferative Agents
In a 2024 study, hybrids of this compound with quinazoline-4-one demonstrated antiproliferative activity against cancer cell lines . The mechanism likely involves inhibition of kinase pathways or protein-protein interactions .
Table 4: Biological Activity Data (Analog Compounds)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume